N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide
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Overview
Description
N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a complex organic compound that features a cyclopentyl group, an indole moiety, and an oxalamide linkage
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to show various biologically vital properties . The compound likely interacts with its targets in a way that leverages these properties, leading to changes in the biological system.
Biochemical Pathways
Given the biological activity of indole derivatives , it can be inferred that the compound likely affects multiple biochemical pathways, leading to downstream effects that contribute to its overall action.
Result of Action
Given the biological activity of indole derivatives , it can be inferred that the compound likely has significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indole derivative, followed by the introduction of the cyclopentyl group and the oxalamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of indole-based compounds with different functional groups.
Scientific Research Applications
N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and oxalamide-based molecules. Examples include:
- N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
- Indole-3-acetic acid derivatives
Uniqueness
What sets N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide apart is its unique combination of a cyclopentyl group, an indole moiety, and an oxalamide linkage. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-9-8-12-10-13(6-7-15(12)21)16(22)11-19-17(23)18(24)20-14-4-2-3-5-14/h6-10,14,16,22H,2-5,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSXIOQCRCQVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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